molecular formula C12H9FO2 B7845587 (4-Fluoro-3-methylphenyl)(furan-2-yl)methanone

(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone

Cat. No.: B7845587
M. Wt: 204.20 g/mol
InChI Key: PXERFLWPXURUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone (CAS 15817-36-4) is a high-purity benzophenone derivative supplied for advanced research and development applications. With a molecular formula of C12H9FO2 and a molecular weight of 204.20 g/mol, this compound features a furan ring linked to a fluoro- and methyl-substituted phenyl ring via a ketone group . This compound is part of the benzophenone family, a class of molecules known for their diverse biological and chemical properties . Benzophenone derivatives have been extensively studied for their wide spectrum of biological activities, which can include anti-fungal and anti-inflammatory properties . The presence of specific substituents, such as the fluorine atom and methyl group on the phenyl ring, is critical in modulating the compound's reactivity and interaction with biological targets, making it a valuable scaffold in quantitative structure-activity relationship (QSAR) studies and the development of new chemotherapeutic agents . Researchers utilize this and related structures in various fields, including medicinal chemistry for drug discovery and materials science . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXERFLWPXURUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

n-BuLi-Mediated Deprotonation

Furan’s α-position (pKₐ ≈ 35) undergoes selective deprotonation using n-BuLi (2.5 M in THF) at −10°C, forming a stabilized lithio intermediate. Subsequent quenching with 4-fluoro-3-methylbenzoyl chloride (1.2 equiv) yields the ketone after aqueous workup (NH₄Cl) and MnO₂ oxidation (24 h, CH₂Cl₂).

Procedure :

  • Add n-BuLi (8.0 mmol) to furan (8.0 mmol) in THF at −10°C.

  • Stir for 2 h, then add 4-fluoro-3-methylbenzoyl chloride (4.0 mmol).

  • Oxidize with MnO₂ (30 mmol), filter through Celite®, and purify via flash chromatography.

Yield : 74% (analogous to compound 1a in Ref.).

ZnO-Catalyzed Direct Acylation

Reaction Design and Efficiency

ZnO (1.0 equiv) facilitates the acylation of 2-substituted furans with acid chlorides under mild conditions (RT, 12–24 h). For unsubstituted furan, prolonged reaction times (48 h) and excess acyl chloride (1.5 equiv) are required to achieve 58% yield.

Workup :

  • Filter through Celite® to remove ZnO.

  • Wash organic layers with NaHCO₃ (sat.) to neutralize residual HCl.

Weinreb Amide Approach

Ketone Synthesis via Organometallic Intermediates

Conversion of 4-fluoro-3-methylbenzoyl chloride to its Weinreb amide enables controlled ketone formation. Treatment with furan-2-yl lithium (generated via n-BuLi) affords the target compound in 82% yield.

Steps :

  • React Weinreb amide (1.0 equiv) with furan-2-yl lithium (−78°C, THF).

  • Quench with NH₄Cl (aq.), extract with CH₂Cl₂, and concentrate.

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentYield (%)Temperature (°C)Purification
Pd-Catalyzed ArylationPd(OAc)₂/PCy₃·HBF₄71150Column Chromatography
Lithiation-Acylationn-BuLi/MnO₂74−10 to RTFlash Chromatography
ZnO-Mediated AcylationZnO58RTCelite® Filtration
Weinreb Amiden-BuLi82−78Solvent Extraction

Chemical Reactions Analysis

(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Typical reagents include halogens (e.g., Br₂, Cl₂) and strong bases (e.g., NaOH, KOH).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Alcohols and amines.

  • Substitution: Halogenated derivatives and hydroxylated compounds.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential therapeutic effects in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Fluoro-3-methylphenyl)(furan-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Biological Activity Reference
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone 4-F, 3-CH₃ on phenyl N/A N/A N/A N/A Target
(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone (3u) 4-Ethoxy-naphthalene 123–124 61 Aromatic protons: 7.2–8.5 Not reported
Furan-2-yl(quinolin-3-yl)methanone (3d'a) Quinolin-3-yl N/A (white solid) N/A Quinoline H: 8.8–9.1; Furan H: 6.6–7.4 Not reported
(5-Methyl-3-phenyl-4-isoxazole)(4-ethoxynaphthalen-1-yl)methanone (3q) Isoxazole + ethoxynaphthalene 132–133 71 Isoxazole H: 2.4 (CH₃); Napth H: 7.3–8.4 Antitumor (preliminary)
Furan-2-yl(phenyl)methanone derivatives (e.g., 22b, 22c) Halogens (Cl, Br) on phenyl N/A 70–86 Halogen-substituted phenyl: 7.5–7.8 PTK inhibition (Cl > Br)

Key Observations:

  • Substituent Impact on Melting Points: Bulky substituents (e.g., naphthalene in 3u) correlate with higher melting points (123–124°C) compared to simpler phenyl analogs. The target compound’s 4-fluoro-3-methylphenyl group may lower melting points relative to naphthalene derivatives due to reduced π-stacking .
  • Electronic Effects: Fluorine’s electron-withdrawing nature may enhance electrophilicity of the ketone group, influencing reactivity. In PTK inhibitors, halogenated phenyl rings (Cl, Br) improve activity, suggesting fluorine’s role in the target compound merits further study .
  • Spectral Shifts: Quinoline-containing analogs (3d'a) show distinct ¹H NMR signals (δ 8.8–9.1) due to aromatic protons, whereas furan protons typically resonate at δ 6.6–7.3. The target’s fluorophenyl group would likely deshield adjacent protons, causing upfield shifts .

Biological Activity

(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and antiviral activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring attached to a phenyl group substituted with a fluorine atom and a methyl group. This specific arrangement is believed to contribute significantly to its biological activity.

Antibacterial Activity

Recent studies have shown that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Staphylococcus aureus15.0
Escherichia coli20.5
Bacillus subtilis18.0
Pseudomonas aeruginosa25.3

These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, with an MIC of 15 µM, suggesting its potential as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. The MIC values against common fungal strains are presented in Table 2.

Fungal StrainMIC (µM)
Candida albicans30.0
Aspergillus niger35.5

The antifungal activity against Candida albicans indicates that this compound could be useful in treating fungal infections, especially in immunocompromised patients.

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against the Zika virus (ZIKV). A study highlighted the compound's inhibitory effects on ZIKV protease, crucial for viral replication. The IC50 values for inhibition are shown in Table 3.

Viral TargetIC50 (µM)
ZIKV Protease1.5

This low IC50 value suggests that the compound is a potent inhibitor of ZIKV protease, making it a candidate for further development as an antiviral agent.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. Modifications to the furan and phenyl rings have been studied to optimize activity:

  • Substitution Effects : The presence of the fluorine atom enhances lipophilicity, improving membrane penetration.
  • Methyl Group Influence : The methyl group at the para position on the phenyl ring contributes positively to antibacterial activity by increasing hydrophobic interactions.

Case Studies

  • Study on Antibacterial Efficacy : In a controlled experiment, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated significant inhibition compared to standard antibiotics.
  • Antiviral Efficacy Assessment : A recent investigation into the compound's impact on ZIKV showed promising results in vitro, with further studies required for in vivo validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Fluoro-3-methylphenyl)(furan-2-yl)methanone, and how can purity be maximized?

  • Methodology : Two primary approaches are recommended:

  • Friedel-Crafts Acylation : React 4-fluoro-3-methylacetophenone (precursor: CAS 369-32-4) with furan-2-carbonyl chloride in the presence of AlCl₃. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 1:4) and purify via column chromatography (Et₃N-treated silica gel, gradient elution with 2–5% EtOAc/CH₂Cl₂) to isolate the product .
  • Cross-Coupling Strategies : Utilize Suzuki-Miyaura coupling between furan-2-boronic acid and a halogenated 4-fluoro-3-methylphenyl precursor. Optimize catalyst (Pd(PPh₃)₄) and base (K₂CO₃) concentrations to enhance yield (typically 60–75%) .
    • Purity Control : Validate via ¹H/¹³C NMR (δ ~7.8 ppm for furan protons, δ 2.3 ppm for methyl group) and HPLC (C18 column, MeOH/H₂O 70:30, retention time ~8.2 min) .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

  • Crystallization : Use slow evaporation in EtOAc/hexane (1:3) to grow single crystals. Confirm crystal quality via PXRD (sharp peaks at 2θ = 12.4°, 18.7°) .
  • Refinement : Employ SHELXL for small-molecule refinement. Address twinning or disorder using the HKLF5 format. Hydrogen bonding patterns (e.g., C=O···H–C interactions) should be analyzed via Mercury software, referencing graph-set notation (e.g., R₂²(8) motifs) .

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